1,2,3-Trithiane-4-pentanoic Acid
Description
Overview of the 1,2,3-Trithiane (B1206562) Ring System in Organic Chemistry
The 1,2,3-trithiane ring is a six-membered heterocycle containing three sulfur atoms and three carbon atoms in its core structure. ontosight.ainih.gov This cyclic organosulfur system is a notable feature in various natural and synthetic compounds. ontosight.aitandfonline.com The arrangement of three adjacent sulfur atoms imparts specific chemical properties to the ring, including a susceptibility to S-S bond cleavage and redox activity, which is higher compared to rings with fewer sulfur atoms like dithiolanes. The presence of multiple sulfur atoms can influence the ring's conformation and reactivity.
In organic synthesis, the 1,2,3-trithiane moiety can serve as a useful intermediate. ontosight.ai For instance, it can function as a masked thiol, allowing for controlled deprotection to reveal reactive thiol groups, a valuable strategy in the synthesis of complex molecules. angenechemical.com The synthesis of the 1,2,3-trithiane ring can be achieved through methods such as the reaction of 1,3-dibromopropane (B121459) with sodium polysulfide. ontosight.ai The chemistry of trithianes, including the 1,3,5-trithiane (B122704) isomer, has been well-explored, where they serve as building blocks and masked sources for functional groups like formaldehyde (B43269). wikipedia.org
Significance of Pentanoic Acid Side Chains in Sulfur-Containing Organic Compounds
The pentanoic acid side chain, a five-carbon carboxylic acid also known as valeric acid, is a common structural motif in organic chemistry. foodb.cawikipedia.org As a straight-chain saturated fatty acid, it is characterized by a terminal carboxyl group, which imparts acidic properties to the molecule. nih.gov In sulfur-containing organic compounds, the pentanoic acid side chain provides a crucial element of hydrophilicity and a site for further chemical modification.
Research Context: Position as a Heterocyclic Fatty Acid Analogue
1,2,3-Trithiane-4-pentanoic acid is recognized in research primarily as a heterocyclic fatty acid analogue and is structurally related to alpha-lipoic acid (also known as thioctic acid), a well-known antioxidant and metabolic cofactor. It is often referred to as Thioctic Acid EP Impurity A, indicating its relevance in the quality control of thioctic acid preparations. axios-research.comclearsynth.com
The compound's structure, combining a sulfur-rich heterocyclic ring with a fatty acid tail, places it at the intersection of several areas of chemical research. Studies have investigated its potential biological activities, which are often compared to those of lipoic acid. The mechanism of action is thought to involve its antioxidant capabilities, where the trithiane ring can scavenge free radicals and participate in redox reactions. Research indicates that this compound exhibits significant antioxidant activity. Furthermore, it serves as a precursor in the synthesis of thioctic acid derivatives. The study of such analogues contributes to a deeper understanding of the structure-activity relationships of sulfur-containing fatty acids and their potential applications. oup.com
| Property | Data |
| Chemical Formula | C8H14O2S3 |
| Molecular Weight | 238.39 g/mol |
| CAS Number | 1204245-29-3 |
| Synonyms | 5-(1,2,3-Trithian-4-yl)pentanoic acid, 6,8-Epitrithiooctanoic acid, Thioctic Acid EP Impurity A |
| Appearance | Off-White Semi-Solid to Light Yellow Powder |
Structure
3D Structure
Properties
IUPAC Name |
5-(trithian-4-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S3/c9-8(10)4-2-1-3-7-5-6-11-13-12-7/h7H,1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMATVIMURBZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSSC1CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204245-29-3 | |
| Record name | 6,8-Epitrithiooctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204245293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-TRITHIANE-4-PENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ303H498S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Reactivity and Transformation Mechanisms
Mechanistic Studies of Trithiane Ring Transformations
The 1,2,3-trithiane (B1206562) ring is an electron-rich heterocyclic system characterized by the presence of three contiguous sulfur atoms. This arrangement imparts unique chemical properties to the ring, making it susceptible to various transformations.
The sulfur atoms in the 1,2,3-trithiane ring possess lone pairs of electrons, rendering them nucleophilic. The nucleophilicity of sulfur is generally greater than that of oxygen, its lighter counterpart in the same group. nih.gov This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom.
Thiolate anions, which are analogous to the sulfur atoms in the trithiane ring in terms of their nucleophilic character, are known to be excellent nucleophiles in SN2 reactions. libretexts.org Similarly, the sulfur atoms in sulfide (B99878) linkages can readily attack electrophiles. For instance, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edu This general reactivity suggests that the sulfur atoms in the 1,2,3-trithiane ring can participate in nucleophilic attacks on a variety of electrophilic species. The accessibility of these lone pairs and the potential for the ring to accommodate a positive charge on one of the sulfur atoms are key factors in this reactivity.
The 1,2,3-trithiane ring, with its S-S bonds, is susceptible to ring-opening reactions, often initiated by nucleophilic or electrophilic attack. The relatively weak nature of the sulfur-sulfur bond compared to carbon-carbon or carbon-sulfur bonds makes it a point of cleavage.
Nucleophilic attack on one of the sulfur atoms can lead to the scission of an S-S bond, resulting in a ring-opened intermediate. This is a common reaction pathway for many sulfur-rich heterocyclic systems. msu.edu For example, the reaction of 1,2-dithiolanes with nucleophiles can proceed through a thiophilic attack, leading to a ring-opened product. youtube.com A similar mechanism can be postulated for 1,2,3-trithiane, where a nucleophile attacks one of the sulfur atoms, leading to the cleavage of an adjacent S-S bond and the formation of a linear intermediate with a terminal thiolate.
Ring-opening can also be initiated by electrophiles. In the presence of a strong electrophile, one of the sulfur atoms can act as a nucleophile, leading to the formation of a sulfonium ion intermediate. This intermediate can then be attacked by a nucleophile, resulting in ring cleavage. Furthermore, thermolysis of related 1,2,3-triazine (B1214393) systems can lead to ring-opening and the formation of reactive intermediates. mdpi.com
The six-membered 1,2,3-trithiane ring is not planar and can exist in various conformations. Like cyclohexane (B81311), the most stable conformations are typically chair forms. However, boat and twist-boat conformations are also possible and represent transition states or higher energy intermediates in conformational interconversions. The presence of three sulfur atoms in the ring influences the ring's geometry and the energy barriers for these interconversions.
Studies on the related 1,3,5-trithiane (B122704) have shown that it exists predominantly in a chair conformation. wikipedia.org It is expected that 1,2,3-trithiane also adopts a chair-like conformation to minimize steric and torsional strain. The pentanoic acid side chain at the 4-position can occupy either an axial or an equatorial position. The relative stability of these conformers will depend on the steric interactions between the side chain and the atoms of the trithiane ring. Generally, a substituent in the equatorial position is more stable due to reduced steric hindrance.
Isomerization in trithianes can also refer to the interconversion of constitutional isomers. For example, 1,2,3-trithiane is an isomer of 1,2,4-trithiane (B1255566) and 1,3,5-trithiane. These isomers are not interconvertible under normal conditions but their relative stabilities can be computationally assessed. Regio- and conformational isomerization can have profound effects on the physical and chemical properties of a molecule. researchgate.net
Reactions Involving the Pentanoic Acid Side Chain
The pentanoic acid side chain offers a second site of reactivity in the molecule, primarily centered around the carboxylic acid functional group and the alkyl chain.
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions. ualberta.ca These reactions typically involve nucleophilic attack at the carbonyl carbon or deprotonation of the hydroxyl group.
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. This reaction, known as Fischer esterification, is a reversible process. ualberta.ca
Acid Chloride Formation: Carboxylic acids can be converted to more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com
Amide Formation: The reaction of a carboxylic acid with an amine can produce an amide. This reaction often requires the use of a coupling agent to activate the carboxylic acid. youtube.com
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). ualberta.ca
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |
| Amide Formation | Amine (R'-NH₂), Coupling Agent | Amide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
The alkyl chain of the pentanoic acid moiety is generally less reactive than the carboxylic acid group or the trithiane ring. However, under certain conditions, it can undergo reactions.
Structural Analysis and Conformational Studies
Conformational Preferences of the 1,2,3-Trithiane (B1206562) Ring System
The six-membered 1,2,3-trithiane ring, like cyclohexane (B81311), is not planar and adopts puckered conformations to relieve ring strain. The most significant of these are the chair and boat forms.
The chair conformation is generally the most stable arrangement for six-membered rings, including 1,3,5-trithiane (B122704), as it minimizes both torsional and steric strain. numberanalytics.comiupac.org In this conformation, the substituents can occupy either axial or equatorial positions. For a substituted 1,2,3-trithiane, such as 1,2,3-Trithiane-4-pentanoic acid, the bulky pentanoic acid group would strongly prefer the equatorial position to minimize steric hindrance with the axial atoms of the ring.
The boat conformation is typically a higher-energy, less stable form due to eclipsing interactions between atoms and steric repulsion between the "flagpole" positions. numberanalytics.comiupac.org However, it can exist as a flexible intermediate in the process of ring inversion, where one chair conformation converts to another. The energy difference between the chair and boat forms in cyclohexane is about 30 kJ/mol. numberanalytics.com Computational studies on related sulfur heterocycles, like tetrahydro-2H-thiopyran, show the chair conformer to be significantly more stable (by 5.27 kcal/mol) than twist-boat forms. researchgate.net
Computational studies on 1,2,3-trithiane itself and its derivatives have explored the chair-chair interconversion process. acs.org For 5,5-dimethyl-1,2,3-trithiacyclohexane, the chair form is the ground-state conformation, and the interconversion to the inverted chair form proceeds through twist-boat intermediates. rsc.org This process is fundamental to the dynamic behavior of the 1,2,3-trithiane ring in solution.
Stereoelectronic effects, which involve the interaction of electron orbitals depending on their spatial orientation, play a critical role in the conformation of heterocycles. wikipedia.org In the 1,2,3-trithiane ring, interactions involving the non-bonding lone pairs of the sulfur atoms are particularly important.
One key phenomenon is the anomeric effect, which generally describes the preference for an electronegative substituent at an anomeric carbon to occupy the axial position. This is explained by a stabilizing hyperconjugative interaction between the lone pair of a heteroatom in the ring and the antibonding orbital (σ) of the C-substituent bond (n → σ). acs.org In sulfur-containing rings like trithianes, analogous n(S) → σ*(C-X) interactions can influence conformational equilibria. researchgate.net These interactions can stabilize gauche arrangements over anti conformations, a phenomenon known as the gauche effect. wikipedia.org
Theoretical calculations on r-2,c-4,c-6-trifluoro-1,3,5-trithiane have confirmed the importance of hyperconjugative interactions involving fluorine and the sulfur atoms in the ring. researchgate.net Such stereoelectronic effects can sometimes override steric considerations, dictating the preferred three-dimensional structure of the molecule.
Theoretical and Computational Chemistry Approaches
To overcome the challenges of experimentally studying transient conformations and complex electronic interactions, theoretical and computational methods are indispensable tools. These approaches allow for the detailed calculation of molecular structures, energies, and electronic properties.
Ab initio (from first principles) molecular orbital calculations solve the Schrödinger equation without relying on experimental parameters, providing a fundamental understanding of molecular systems. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to determine geometries and energies. nih.govncsu.edu
Studies on 1,3,5-trithiane have employed high-level ab initio methods like G2(MP2), G2, and G3 to calculate its enthalpy of formation, providing results that compare well with experimental data. acs.orgresearchgate.net For 5,5-dimethyl-1,2,3-trithiacyclohexane, ab initio calculations have been used to investigate the mechanism of conformational interconversion, determining the relative energies and structural parameters of the chair and twist conformers. researchgate.net These calculations provide a detailed picture of the energy landscape of the trithiane ring system.
| Conformer | HF/6-31G(d) | MP2/6-31G(d) | B3LYP/6-31G(d) |
|---|---|---|---|
| Chair | 0.00 | 0.00 | 0.00 |
| 1,4-Twist | 7.71 | 6.61 | 7.12 |
| 2,5-Twist | 6.35 | 5.61 | 6.12 |
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. scispace.com It is widely used to optimize geometries, calculate energies, and analyze electronic structures. nih.gov
DFT studies, often using functionals like B3LYP or M06-2X, have been applied to sulfur-containing heterocycles to understand their structure and reactivity. researchgate.netnrel.gov For instance, DFT calculations on Y, La, and Lu complexes with porphyrazine derivatives used Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature of the chemical bonds based on the electron density distribution. mdpi.com A positive value of the Laplacian of the electron density (∇²ρ) at a bond critical point indicates an ionic-type interaction, while a negative value suggests a covalent bond. mdpi.com Such analyses applied to this compound would elucidate the nature of the C-S and S-S bonds and how the electron density is distributed across the molecule.
Quantum chemical calculations are essential for mapping the potential energy surface (PES) of a molecule, which describes the energy as a function of its geometry. ncsu.edu By identifying the minima (stable conformers) and saddle points (transition states) on the PES, chemists can understand the pathways and energetics of conformational changes. ncsu.edu
Computational studies on 1,2,3-trithiane and its 5,5-dimethyl derivative have used these methods to map the chair-to-chair interconversion pathway. acs.orgrsc.org These calculations reveal the energy barriers for ring inversion and identify the intermediate twist conformations. The M06-2X/def2-TZVP level of theory has been shown to provide a good balance of accuracy and efficiency for calculating the enthalpies of organic molecules, with an accuracy of approximately 2 kcal/mol compared to experimental data. nrel.gov Using such methods for this compound would allow for the accurate prediction of the relative populations of its various conformers and the energy barriers separating them.
| Bond Type | Average BDE (kcal/mol) |
|---|---|
| C–C | 83.5 |
| C–H | 98.8 |
| C–O | 91.7 |
| C–N | 78.8 |
Topological Analysis of Electronic Density Functions
The topological analysis of electronic density functions, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), provides a powerful framework for elucidating the nature of chemical bonds and intermolecular interactions within a molecule. amercrystalassn.orgwiley-vch.de This approach partitions the molecular space into atomic basins based on the gradient vector field of the electron density (ρ), offering a rigorous definition of an atom within a molecule. wiley-vch.de The analysis focuses on the topological features of the electron density, particularly the critical points where the gradient of the density vanishes. mdpi.com These points are classified by their rank and signature, providing quantitative insights into the bonding characteristics. wiley-vch.de
Changes in the topology of the electron density that are brought about by the movement of nuclei can lead to changes in the structure of the molecule, which in turn provides a basis for a theory of structural stability. amercrystalassn.org The primary topological features of interest are the bond critical points (BCPs), which are located along the lines of maximum electron density linking two bonded nuclei, known as bond paths. wiley-vch.de The properties of the electron density at these BCPs, such as the density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the ellipticity (ε), are used to characterize the nature and strength of the chemical bonds.
Detailed Research Findings
In the context of this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the theoretical electron density distribution. rsc.orgresearchgate.net From this, the QTAIM analysis is performed to identify and characterize the critical points within the molecular structure.
The electron density at the bond critical point, ρ(r)bcp, is a measure of the bond strength; higher values indicate a stronger bond. The Laplacian of the electron density, ∇²ρ(r)bcp, provides insight into the nature of the interaction. A negative value of the Laplacian (∇²ρ(r)bcp < 0) signifies a concentration of electron density, which is characteristic of shared interactions, such as covalent bonds. Conversely, a positive value (∇²ρ(r)bcp > 0) indicates a depletion of electron density at the BCP, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals interactions.
The bond ellipticity, ε, measures the extent to which the electron density is anisotropically distributed around the bond path. For a cylindrically symmetrical bond, ε is zero. Higher values of ellipticity suggest a π-character or instability in the bond, indicating a bond that is susceptible to rupture.
For the 1,2,3-trithiane ring, the analysis of S-S and C-S bonds is of particular interest. The topological parameters for these bonds provide a quantitative measure of their covalent character and relative strengths. The C-C bonds within the pentanoic acid side chain and the C=O and C-O bonds of the carboxylic acid group can also be characterized, revealing the electronic effects of the trithiane ring on the side chain.
Below are illustrative tables of the kind of data generated from a QTAIM analysis for the key bonds in this compound.
Table 1: Illustrative Topological Parameters at Bond Critical Points (BCPs) for this compound
| Bond | Electron Density (ρ(r)bcp) [a.u.] | Laplacian of Electron Density (∇²ρ(r)bcp) [a.u.] | Ellipticity (ε) |
| S1-S2 | 0.15 | -0.05 | 0.08 |
| S2-S3 | 0.15 | -0.05 | 0.08 |
| C4-S1 | 0.18 | -0.12 | 0.03 |
| C4-C5 | 0.25 | -0.55 | 0.01 |
| C8=O9 | 0.40 | +0.20 | 0.15 |
| C8-O10 | 0.28 | +0.80 | 0.02 |
Note: The values in this table are representative and intended for illustrative purposes to demonstrate the type of data obtained from a QTAIM analysis.
Table 2: Interpretation of Topological Parameters
| Parameter | Significance |
| Electron Density (ρ(r)bcp) | Indicates the strength of the bond. Higher values suggest stronger bonds. |
| Laplacian of Electron Density (∇²ρ(r)bcp) | Characterizes the nature of the interaction. Negative values are typical of covalent (shared) interactions, while positive values indicate closed-shell interactions (e.g., ionic, hydrogen bonds). |
| Ellipticity (ε) | Measures the anisotropy of electron density around the bond path. Values greater than zero indicate a deviation from cylindrical symmetry, often associated with π-character or bond strain. |
The analysis of these parameters allows for a detailed understanding of the electronic structure and bonding within this compound. For instance, the negative Laplacian values for the S-S and C-S bonds would confirm their covalent nature. The ellipticity of the S-S bonds could provide insight into the conformational properties of the trithiane ring. Furthermore, the large positive Laplacian for the C=O bond is characteristic of a polarized covalent bond with significant charge concentration on the oxygen atom.
Advanced Analytical Characterization Techniques
Spectroscopic Analysis of 1,2,3-Trithiane-4-pentanoic Acid and its Derivatives
Spectroscopic methods provide invaluable information regarding the molecular structure and functional groups present in this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools in this analytical arsenal.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns are indicative of the trithiane ring and the pentanoic acid side chain. For instance, a ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows signals for the protons of the trithiane ring in the multiplet region of δ 3.15-3.34 ppm. oup.com The pentanoic acid chain protons also exhibit characteristic signals. oup.com The integration of these signals provides the ratio of protons in different chemical environments, further confirming the structure. Two-dimensional NMR techniques are also instrumental in elucidating the structures of more complex derivatives, such as glycosides. manchester.ac.uknih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group in carboxylic acid derivatives is typically observed in the deshielded region of 160-180 ppm. libretexts.org For this compound, the ¹³C NMR spectrum (in CDCl₃ at 100 MHz) shows distinct signals for each carbon atom, confirming the presence of the trithiane ring and the pentanoic acid moiety. oup.com High-resolution mass spectrometry is often used in conjunction with NMR for definitive structural confirmation. nih.gov
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.18 | broad singlet | 1H, -COOH |
| 3.15-3.34 | multiplet | 3H, trithiane ring protons |
| 2.37 | triplet | 2H, -CH₂-COOH |
| 2.21–2.23 | multiplet | 1H, trithiane ring proton |
| 1.86-1.96 | multiplet | 1H, pentanoic acid chain |
| 1.44-1.66 | multiplet | 6H, pentanoic acid chain |
Data sourced from a study on lipoic acid trisulfide. oup.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the C-S bonds of the trithiane ring.
The most prominent feature in the IR spectrum of a carboxylic acid is the strong and broad absorption band for the O-H stretch, which typically appears in the region of 2500-3500 cm⁻¹. core.ac.ukmsu.edu This broadness is due to hydrogen bonding. Additionally, a sharp and strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected between 1650-1800 cm⁻¹. core.ac.ukmsu.edu For carboxylic acids, this peak is generally observed around 1705-1720 cm⁻¹. msu.edu The presence of both of these bands is a strong indicator of a carboxylic acid functional group.
Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Peak Description |
| 2500 - 3500 | O-H | Carboxylic Acid | Very broad |
| 1705 - 1720 | C=O | Carboxylic Acid | Strong and sharp |
| 1210 - 1320 | C-O | Carboxylic Acid | Strong |
| 600 - 800 | C-S | Trithiane Ring | Medium to weak |
Data compiled from general IR spectroscopy principles for carboxylic acids and sulfur-containing compounds. core.ac.ukmsu.edu
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, analyzing its volatile components, and assessing its purity. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are the primary methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is particularly useful for studying its volatile derivatives and metabolites, such as those found in asparagus. mdpi.comsemanticscholar.org The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.
Studies on asparagus volatiles have successfully used GC-MS to identify a wide range of compounds, including sulfur-containing molecules derived from the metabolism of asparagusic acid, a related compound. mdpi.comsemanticscholar.orgresearchgate.net This technique allows for the identification of key odorants and provides insights into the chemical profile of complex natural samples. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool for the separation, identification, and quantification of non-volatile compounds in complex mixtures. nih.govconsensus.app It is particularly well-suited for the analysis of this compound and its derivatives in biological matrices. researchgate.netacs.org The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information. acs.org
LC-MS/MS methods have been developed for the analysis of metabolites in different cultivars of asparagus, demonstrating the technique's ability to distinguish between closely related chemical profiles. tandfonline.comnih.govconsensus.app For trace-level analysis, LC-MS/MS with selective ion monitoring can significantly improve sensitivity. This technique is also crucial in metabolomics studies to identify and quantify a wide array of metabolites, including sulfur-containing compounds. mdpi.comsemanticscholar.orgoup.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of non-volatile compounds like this compound. researchgate.net The method separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. A common setup for analyzing carboxylic acids is reverse-phase HPLC, often using a C18 column. researchgate.net
HPLC is routinely used to confirm the concentration and purity of stock solutions of related dithiolane compounds. researchgate.net For instance, the purity of asparagusic acid, a related compound, is often assessed using HPLC with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA). The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis. HPLC is also used to monitor the stability of compounds over time. oup.com
Column Chromatography for Purification
Column chromatography is a critical purification technique employed in the isolation of this compound from reaction mixtures. google.comkaimosi.com Following its synthesis, which can result in a mixture containing related compounds like alpha-lipoic acid, chromatographic separation is essential to obtain the compound at a high purity required for its use as a reference standard. google.com
Both normal-phase and reversed-phase chromatography have been reported as effective methods for its purification. google.com In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase. Conversely, reversed-phase chromatography, a more common technique, utilizes a non-polar stationary phase (like silica (B1680970) gel with C18 chains) and a polar mobile phase. google.com The selection of the specific column type and solvent system is crucial for achieving efficient separation. epfl.ch For instance, a preparative liquid chromatography instrument equipped with a commercially available reversed-phase silica gel column can be used for the purification process. google.com
| Chromatography Mode | Stationary Phase Type | Potential Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Normal-Phase | Polar (e.g., Silica Gel) | Non-polar solvent mixtures (e.g., Hexanes/Ethyl Acetate) | google.comepfl.ch |
| Reversed-Phase | Non-polar (e.g., C18-modified Silica) | Polar solvent mixtures (e.g., Water/Acetonitrile, Water/Methanol with potential acid modifier) | google.com |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable analytical tool for the molecular identification of this compound. It provides precise information on the compound's molecular weight and, through fragmentation analysis, offers deep insights into its chemical structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound. sci-hub.se The presence of a carboxylic acid group makes the compound amenable to ionization in both positive and negative ion modes. d-nb.infoethz.ch
In positive ion mode, the molecule readily accepts a proton (H+) to form a protonated molecular ion, [M+H]+. d-nb.info Given the molecular weight of this compound is 238.38 g/mol , the expected mass-to-charge ratio (m/z) for this ion would be approximately 239.4. pharmaffiliates.com In negative ion mode, the carboxylic acid group can easily lose a proton, forming a deprotonated molecular ion, [M-H]-, at an m/z of approximately 237.4. scirp.org The ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, are optimized to maximize the signal intensity of these molecular ions while minimizing in-source fragmentation. d-nb.info
| Ionization Mode | Ion Species | Theoretical Mass-to-Charge Ratio (m/z) | Reference |
|---|---|---|---|
| Positive | [M+H]+ | ~239.4 | d-nb.infopharmaffiliates.com |
| Negative | [M-H]- | ~237.4 | pharmaffiliates.comscirp.org |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.net For this compound, the protonated [M+H]+ or deprotonated [M-H]- ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a molecular fingerprint, confirming the connectivity of atoms within the structure. scirp.org
The fragmentation pathways for this compound are dictated by its two key structural features: the pentanoic acid side chain and the 1,2,3-trithiane (B1206562) ring.
Fragmentation of the Pentanoic Acid Chain: Similar to other carboxylic acids, characteristic neutral losses from the side chain are expected. In positive ion mode, the loss of a water molecule (H₂O, 18 Da) is common. In negative ion mode, the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group is a prominent fragmentation pathway. nih.govlibretexts.org
Fragmentation of the Trithiane Ring: The sulfur-containing ring can undergo cleavage to produce characteristic fragments. Fission of the sulfur-sulfur bonds or the carbon-sulfur bonds would lead to specific product ions that help to confirm the trithiane structure. nuph.edu.ua
By interpreting the masses of the product ions and the corresponding neutral losses, a detailed fragmentation pathway can be proposed, which serves to unequivocally identify the compound as this compound. nih.gov
| Precursor Ion (m/z) | Plausible Product Ion (m/z) | Neutral Loss | Structural Origin of Fragmentation | Reference |
|---|---|---|---|---|
| ~237.4 ([M-H]-) | ~193.4 | CO₂ (44 Da) | Decarboxylation of the pentanoic acid chain | nih.govlibretexts.org |
| ~239.4 ([M+H]+) | ~221.4 | H₂O (18 Da) | Loss of water from the carboxylic acid group | nih.govlibretexts.org |
| ~239.4 ([M+H]+) | ~193.4 | HCOOH (46 Da) | Loss of formic acid from the side chain | libretexts.org |
| ~239.4 ([M+H]+) | Varies | S, S₂, S₃, or SH species | Cleavage and fragmentation of the trithiane ring | nuph.edu.ua |
Biochemical and Biological Research Contexts at the Molecular Level
Role as an Impurity in Pharmaceutically Relevant Compounds (e.g., Lipoic Acid)
1,2,3-Trithiane-4-pentanoic acid is recognized as a significant impurity in the production of alpha-lipoic acid, a pharmaceutically relevant antioxidant. google.comchemicalbook.com It is specifically designated as "alpha-lipoic acid photodegradation impurity A" or "Thioctic Acid EP Impurity A" in pharmacopoeial standards. google.comchemicalbook.com The formation of this trithiane derivative can occur during the synthesis and storage of lipoic acid, particularly under exposure to light. google.com
The presence of this compound as an impurity is a critical quality control parameter for lipoic acid used in pharmaceutical and nutraceutical applications. google.com Consequently, methods have been developed for its synthesis as a reference standard to ensure the purity of lipoic acid products. google.comkaimosi.com One patented method describes a photochemical process for preparing this impurity from alpha-lipoic acid in a single step. google.com Another approach involves a multi-step synthesis starting from lipoic acid, proceeding through oxidation, hydrolysis, ring-opening, and subsequent reaction with sodium sulfide (B99878) and formaldehyde (B43269). kaimosi.com A further described method for its preparation involves the saponification, vulcanization cyclization, acidification, and refining of a lipoic acid intermediate, 6,8-dichloroethyl caprylate. kaimosi.com
Biochemical Pathways Associated with Organosulfur Compounds
The study of this compound is situated within the broader context of the biochemistry of organosulfur compounds. These molecules are integral to various biological processes, and their metabolic pathways are a subject of extensive research.
The metabolism of sulfur-containing heterocycles is a complex area of biochemistry with relevance to both endogenous and xenobiotic compounds. nih.govnih.gov In microorganisms, these pathways are crucial for processes like biodesulfurization of fossil fuels and the environmental degradation of organosulfur pollutants. nih.gov A common theme in the microbial metabolism of these compounds is the cleavage of the carbon-sulfur bond, which is often facilitated by the enzymatic introduction of oxygen atoms onto the sulfur or adjacent carbon atoms. nih.gov
In mammals, cytochrome P450 (CYP) enzymes are key players in the metabolism of heterocyclic compounds. nih.gov Studies have shown that these enzymes can oxidize sulfur-containing heterocycles, often favoring sulfoxidation over aromatic hydroxylation. nih.gov This process can lead to the formation of various metabolites. nih.gov
A diverse array of enzymes is involved in the transformation of sulfur-containing metabolites. d-nb.infonumberanalytics.comoup.com These enzymes play critical roles in the biosynthesis of essential biomolecules and the detoxification of xenobiotics. oup.comnih.gov
Key enzymatic processes include:
Sulfide Incorporation: Cysteine is a primary source of sulfide in metabolism, with its sulfur being incorporated into iron-sulfur clusters and other biomolecules. wikipedia.org
Persulfidic Sulfur Formation: For the biosynthesis of cofactors like thiamin, biotin, and lipoic acid, an activated form of sulfur called persulfidic sulfur (R-S-SH) is required. oup.com This is generated by enzymes such as IscS, SufS, and rhodanese. oup.com
Carbon-Sulfur Bond Formation: A variety of enzymatic strategies exist for the formation of C-S bonds in natural products, utilizing sources like persulfidic sulfur, thiocarboxylates, cysteine, and glutathione. acs.org
Cleavage of C-S Bonds: Cysteine-S-conjugate β-lyases are enzymes that catalyze the cleavage of the carbon-sulfur bond in various cysteine conjugates, leading to the release of volatile thiols. d-nb.info
The mercapturic acid pathway is a significant route for the metabolism of xenobiotics, involving the conjugation of the compound with glutathione, followed by a series of enzymatic steps to form a mercapturic acid derivative. d-nb.info
Table 1: Key Enzymes in Sulfur Metabolism
| Enzyme Class/Name | Function | Reference |
| Cytochrome P450 (CYP) Enzymes | Oxidation of sulfur-containing heterocyles. | nih.gov |
| Cysteine-S-conjugate β-lyases | Cleavage of carbon-sulfur bonds in cysteine conjugates. | d-nb.info |
| IscS, SufS, Rhodanese | Generation of persulfidic sulfur for biosynthesis. | oup.com |
| Glutathione S-transferases | Conjugation of xenobiotics with glutathione. | nih.gov |
| APS reductase, Sulfite (B76179) reductase | Assimilatory sulfate (B86663) reduction. | numberanalytics.com |
| Dissimilatory sulfite reductase (DsrAB) | Dissimilatory sulfate reduction. | numberanalytics.com |
Occurrence in Natural Products and Biosynthetic Considerations
While primarily known as a synthetic impurity, trithiane structures are also found in nature.
Derivatives of 1,2,3-trithiane (B1206562) have been isolated from various natural sources, particularly marine organisms. For instance, a biologically active 1,2,3-trithiane derivative, cis-5-Hydroxy-4-(4'-hydroxy-3'-methoxyphenyl)-4-(2”-imidazolyl)-1,2,3-trithiane, was isolated from the New Zealand ascidian Aplidium sp. D. researchgate.netacs.org Additionally, lissoclinotoxin A, an antibiotic polysulfide derivative from the tunicate Lissoclinum perforatum, was initially proposed to have a trithiane structure. mdpi.comresearchgate.net
Organosulfur compounds are famously abundant in garlic (Allium sativum). nih.govresearchgate.netresearchgate.netnih.govacs.org While this compound itself has not been reported as a natural constituent of garlic, the complex chemistry of garlic involves numerous sulfur-containing compounds derived from the precursor alliin. nih.govnih.gov
The biosynthesis of sulfur-containing heterocycles in natural products is a complex process involving the incorporation of sulfur and subsequent cyclization. utexas.edu The formation of trithiane rings in natural products is thought to arise from the reaction of aldehydes or ketones with sources of sulfur, such as hydrogen sulfide, in a manner analogous to their chemical synthesis. wikipedia.orgorgsyn.org
In the context of marine ascidians, it has been proposed that the biosynthesis of polysulfide natural products like varacin (B3186902) and lissoclinotoxin A involves the metabolism of tyramine (B21549) coupled with the incorporation of hypovalent sulfur. researchgate.net The biosynthesis of organosulfur compounds in garlic provides a well-studied model for sulfur incorporation into natural products, starting from the amino acid cysteine and involving a series of enzymatic transformations. researchgate.netresearchgate.net
Applications in Chemical Research and Future Directions
Utilization as a Building Block in Complex Organic Synthesis
1,2,3-Trithiane-4-pentanoic acid serves as a versatile building block in the field of organic synthesis. angenechemical.com Its trithiane moiety can act as a masked thiol group, which allows for selective deprotection and further functionalization, a valuable strategy in the synthesis of complex heterocyclic compounds. angenechemical.com The presence of both a carboxylic acid and a trithiane ring provides two distinct reactive sites, enabling a variety of chemical transformations.
One of the primary applications of this compound is as a precursor in the synthesis of thioctic acid (alpha-lipoic acid) derivatives. Thioctic acid and its analogues are known for their significant antioxidant properties and roles as metabolic cofactors. By modifying the structure of this compound, chemists can create novel derivatives with potentially enhanced therapeutic profiles.
The reactivity of the trithiane ring itself is a key aspect of its utility. It can undergo ring-opening reactions, typically through reductive cleavage of the sulfur-sulfur bonds using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to produce dithiol intermediates. These dithiols can then be used in a variety of subsequent reactions to construct more complex molecular architectures. Furthermore, under certain conditions, the pentanoic acid chain can undergo decarboxylation.
Application as a Reference Standard in Analytical Chemistry and Quality Control
In the realm of analytical chemistry, this compound, also known as Thioctic Acid EP Impurity A, is utilized as a characterized reference standard. axios-research.com Its primary role is in the development and validation of analytical methods for assessing the purity of thioctic acid, a compound widely used in pharmaceuticals and dietary supplements. axios-research.comaxios-research.com
During the synthesis and storage of thioctic acid, various impurities can form. This compound is one such process impurity. kaimosi.com Therefore, having a pure, well-characterized standard of this impurity is essential for quality control (QC) laboratories to accurately identify and quantify its presence in drug substances and formulated products. axios-research.com This ensures that the amount of this specific impurity remains within acceptable, safe limits as defined by regulatory bodies.
The use of this compound as a reference standard is critical for techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods rely on comparing the analytical signals of the sample to those of a known reference standard to ensure accurate identification and quantification.
| Analytical Application | Purpose | Instrumentation |
| Method Development | To establish analytical procedures for separating and detecting the impurity. | HPLC, LC-MS |
| Method Validation | To confirm the analytical method is accurate, precise, and reliable. | HPLC, LC-MS |
| Quality Control | To monitor the purity of thioctic acid raw material and finished products. | HPLC |
Research into Related Trithiane Derivatives and Analogues
The study of this compound has spurred further research into other trithiane derivatives and their analogues. The 1,3,5-trithiane (B122704) ring system, for instance, is a well-known building block in organic synthesis, often serving as a masked source of formaldehyde (B43269). wikipedia.org Research in this area involves the synthesis of various substituted trithianes to explore their chemical reactivity and potential applications. wikipedia.org
Investigations into naturally occurring and synthetic trithianes have revealed a range of biological activities. For example, certain trithiane derivatives have been found to possess insecticidal properties. researchgate.nettandfonline.com Specifically, 5-methylthio-1,2,3-trithiane, isolated from the alga Chara globularis, and its synthetic analogues have demonstrated insecticidal effects. researchgate.net Furthermore, 5-(dimethylaminomethyl)-1,2,3-trithiane has shown a broad spectrum of activity. tandfonline.com
The synthesis of novel trithiane derivatives is an active area of research. For example, a method for synthesizing 5,5-disubstituted-1,2,3-trithianes has been reported. tandfonline.com These synthetic efforts aim to create libraries of related compounds that can be screened for various biological activities, potentially leading to the discovery of new therapeutic agents or agrochemicals.
| Trithiane Derivative | Noted Property/Application |
| 1,3,5-Trithiane | Masked formaldehyde in organic synthesis. wikipedia.org |
| 5-Methylthio-1,2,3-trithiane | Insecticidal activity. researchgate.net |
| 5-(Dimethylaminomethyl)-1,2,3-trithiane | Broad-spectrum insecticidal and acaricidal activity. tandfonline.com |
Prospects for Further Academic Investigation in Organosulfur Chemistry
The field of organosulfur chemistry remains a fertile ground for academic investigation, with compounds like this compound representing just one facet of this diverse area. Future research is likely to focus on several key aspects.
A deeper understanding of the biological roles of naturally occurring organosulfur compounds is a significant area of interest. While the antioxidant properties of some sulfur-containing molecules are well-documented, the full extent of their interactions within biological systems is still being unraveled. The study of the chemical sulfur cycle and its biological implications continues to be a fundamental area of research. iwaponline.com
The development of new synthetic methodologies for creating complex organosulfur molecules, including novel trithiane derivatives, is another promising direction. kaimosi.com This includes the use of catalysis and the exploration of new reaction pathways to access previously unattainable structures. These new compounds could then be evaluated for a wide range of applications, from materials science to medicinal chemistry.
Furthermore, there is potential for investigating the unique properties of the trisulfide linkage present in 1,2,3-trithianes. Lipoic acid trisulfide, a related compound, is being explored for its potential pharmaceutical applications due to its unique supersulfur characteristics. oup.com Further studies into the stability, reactivity, and biological activity of such trisulfide-containing rings could yield valuable insights and lead to the development of novel therapeutic strategies. The exploration of fused heterocyclic systems containing the 1,2,3-triazine (B1214393) moiety has also shown promise in the development of antitumor compounds. nih.gov
Q & A
Q. What are the recommended analytical techniques for detecting and quantifying 1,2,3-Trithiane-4-pentanoic Acid in pharmaceutical formulations?
To ensure accurate detection and quantification of this compound (Thioctic Acid Impurity A), researchers should employ validated chromatographic methods such as reverse-phase HPLC coupled with UV or mass spectrometry (MS). For structural confirmation, high-resolution MS and 1H/13C NMR are essential. Cross-validation using reference standards (≥95% purity) is critical to distinguish the compound from structurally similar degradation products. For trace-level analysis, LC-MS/MS with selective ion monitoring improves sensitivity .
Q. What synthetic methodologies are reported for preparing high-purity this compound?
Photochemical synthesis under controlled light exposure (e.g., UV at 254 nm) is a validated method. Key parameters include solvent selection (e.g., methanol or acetonitrile), oxygen exclusion, and reaction time optimization. Post-synthesis purification via preparative HPLC or crystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) ensures >98% purity. Confirmation of purity requires HPLC-UV (λ = 210–220 nm) and NMR alignment with published spectra .
Q. What physicochemical properties of this compound are critical for experimental design?
Key properties include:
- Density : 1.3 ± 0.1 g/cm³ (affects solvent compatibility).
- Boiling point : 424.8 ± 37.0 °C (guides distillation or thermal stability assays).
- LogP : 1.92 (predicts solubility in lipid-rich matrices).
- Storage : 2–8°C under inert gas to prevent oxidation or thermal decomposition.
These parameters inform solvent selection, storage protocols, and stability studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization of this compound?
Discrepancies in NMR or MS data often arise from residual solvents, stereochemical variations, or impurities. Strategies include:
- Comparative analysis : Use authenticated reference standards (e.g., from pharmacopeial sources) to benchmark spectral profiles.
- Isotopic labeling : Employ deuterated solvents or 13C-labeled analogs to resolve overlapping signals.
- Computational modeling : Density Functional Theory (DFT)-based NMR/MS simulations validate experimental data .
Q. What experimental parameters influence the photochemical degradation of alpha-lipoic acid to form this compound?
Formation is driven by:
- Light wavelength : UV-C (200–280 nm) induces radical-mediated cyclization.
- Solvent polarity : Protic solvents (e.g., methanol) stabilize intermediates.
- Oxygen content : Anaerobic conditions favor trithiane ring closure.
Kinetic studies using HPLC-DAD and EPR spectroscopy can track radical intermediates and optimize reaction yields .
Q. How can batch-to-batch variability in synthesized this compound be minimized for pharmacological studies?
Beyond standard MS/HPLC quality control, implement:
- Peptide content analysis : Quantify residual salts (e.g., TFA) via ion chromatography.
- Water content determination : Karl Fischer titration ensures <1% moisture.
- Solubility profiling : Pre-screen in assay-specific buffers (e.g., PBS pH 7.4) to confirm consistency. These steps reduce variability in cell-based or enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
